

## structural domains of the Corin serine protease

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An In-depth Technical Guide to the Structural Domains of the Corin Serine Protease

Audience: Researchers, scientists, and drug development professionals.

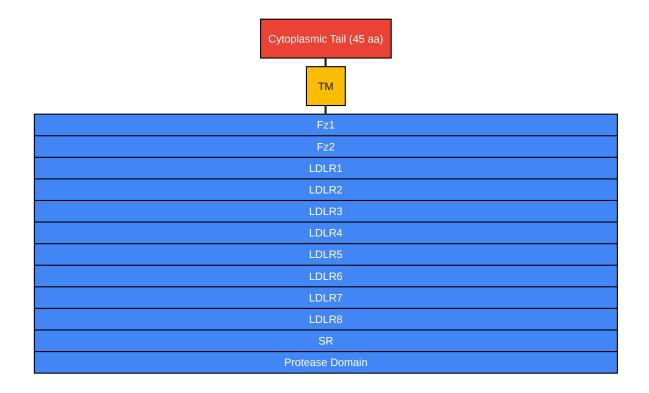
### Introduction

Corin is a type II transmembrane serine protease that plays a critical role in cardiovascular homeostasis by converting natriuretic peptide precursors into their active forms.[1][2] Primarily expressed in cardiomyocytes, this enzyme is essential for regulating blood pressure and sodium balance.[3][4] Human corin is an exceptionally large and complex mosaic protein, comprising 1042 amino acids and featuring a unique arrangement of structural domains that dictate its synthesis, cell surface expression, zymogen activation, and substrate specificity.[1][4] Understanding the distinct functions of these domains is paramount for elucidating its physiological roles and for the development of therapeutic strategies targeting cardiovascular diseases like hypertension and heart failure.[2][5] This guide provides a detailed technical overview of Corin's structural domains, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its biological pathways.

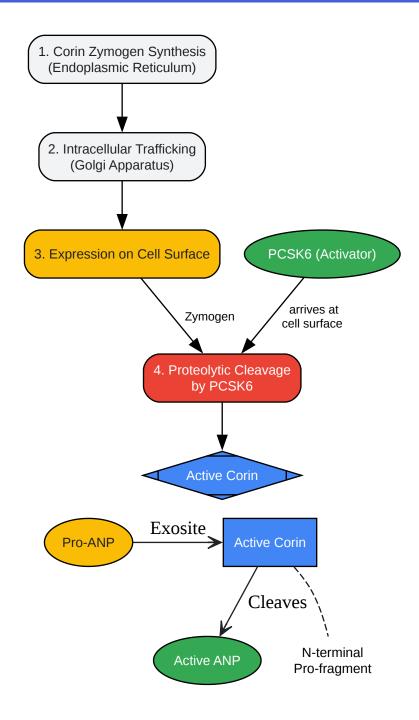
## **Chapter 1: Molecular Architecture of Corin**

Corin's structure is characterized by a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large, multi-domain extracellular region that culminates in a C-terminal protease domain.[1][6][7] This modular organization is unique among trypsin-like proteases.[4] The extracellular portion contains 19 predicted N-linked glycosylation sites, which are crucial for proper protein folding, trafficking to the cell surface, and subsequent zymogen activation.[1][3]

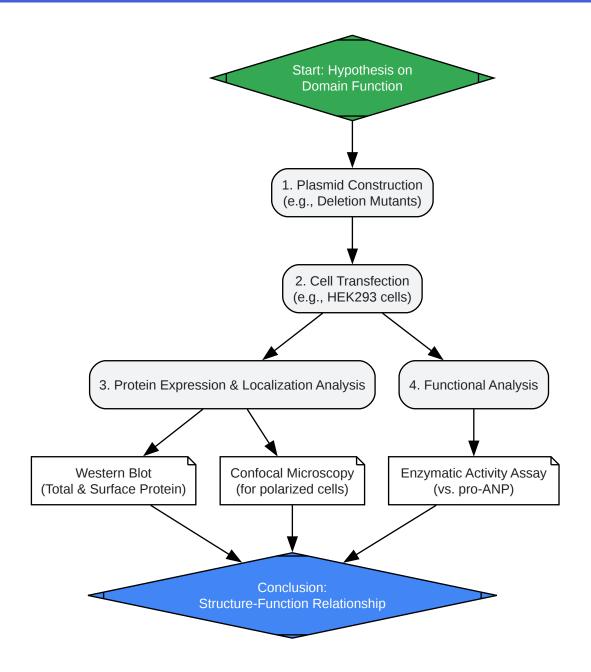












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